molecular formula C14H10N4O3 B11120214 3-[2-(2-Nitrophenyl)hydrazinyl]indol-2-one CAS No. 20096-35-9

3-[2-(2-Nitrophenyl)hydrazinyl]indol-2-one

Cat. No.: B11120214
CAS No.: 20096-35-9
M. Wt: 282.25 g/mol
InChI Key: OTGYLXGBYVPFPM-UHFFFAOYSA-N
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Description

3-[2-(2-Nitrophenyl)hydrazinyl]indol-2-one is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 3-[2-(2-Nitrophenyl)hydrazinyl]indol-2-one typically involves the reaction of 2-nitrophenylhydrazine with indole-2,3-dione under specific reaction conditions . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and reaction time, are optimized to achieve the desired yield and purity of the compound.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for cost-effectiveness and efficiency, ensuring that the compound is produced in sufficient quantities for various applications.

Chemical Reactions Analysis

3-[2-(2-Nitrophenyl)hydrazinyl]indol-2-one undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The indole ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-[2-(2-Nitrophenyl)hydrazinyl]indol-2-one has a wide range of scientific research applications :

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-[2-(2-Nitrophenyl)hydrazinyl]indol-2-one involves its interaction with specific molecular targets and pathways . The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, its anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation.

Comparison with Similar Compounds

3-[2-(2-Nitrophenyl)hydrazinyl]indol-2-one can be compared with other similar compounds, such as 7-methyl-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one . These compounds share a similar indole core structure but differ in their substituents, which can lead to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct reactivity and biological activity compared to other indole derivatives.

Properties

CAS No.

20096-35-9

Molecular Formula

C14H10N4O3

Molecular Weight

282.25 g/mol

IUPAC Name

3-[(2-nitrophenyl)diazenyl]-1H-indol-2-ol

InChI

InChI=1S/C14H10N4O3/c19-14-13(9-5-1-2-6-10(9)15-14)17-16-11-7-3-4-8-12(11)18(20)21/h1-8,15,19H

InChI Key

OTGYLXGBYVPFPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)N=NC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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